3-Hydroxy-4-iodo-6-methoxy-1H-indazole

Description

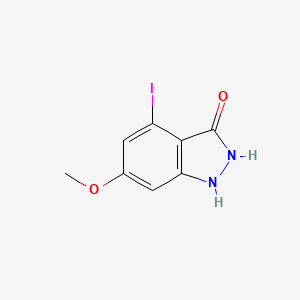

3-Hydroxy-4-iodo-6-methoxy-1H-indazole is a substituted indazole derivative featuring a hydroxyl (-OH) group at position 3, an iodine atom at position 4, and a methoxy (-OCH₃) group at position 5. Indazoles are nitrogen-containing heterocyclic compounds with a fused benzene and pyrazole ring system. The substitution pattern of this compound confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and catalysis.

Properties

IUPAC Name |

4-iodo-6-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVFTYSOAARCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)I)C(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-6-methoxy-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and 3-methoxyphenol.

Formation of Indazole Core: The indazole core is constructed through a cyclization reaction. This can be achieved using various methods, including transition metal-catalyzed reactions or reductive cyclization.

Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. For example, hydroxylation can be performed using oxidizing agents, while methoxylation can be achieved using methylating agents.

Industrial Production Methods

Industrial production of 3-Hydroxy-4-iodo-6-methoxy-1H-indazole may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The iodine substituent can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 3-oxo-4-iodo-6-methoxy-1H-indazole.

Reduction: Formation of 3-hydroxy-6-methoxy-1H-indazole.

Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-iodo-6-methoxy-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Biology: The compound can be used as a probe to study biological pathways and enzyme activities.

Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Effects on Reactivity and Stability

The substituents and their positions on the indazole ring critically influence physicochemical properties. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects: The nitro group (-NO₂) in 3-iodo-6-methoxy-4-nitro-1H-indazole significantly lowers electron density at the ring, enhancing reactivity toward nucleophilic substitution compared to the hydroxyl-bearing analog .

- Halogen Position : Moving iodine from position 4 (as in the target compound) to position 5 (e.g., 5-iodo-6-methoxy-1H-indazole) alters steric interactions and binding affinity in molecular recognition processes .

- Safety Profile : 6-Chloro-3-iodo-4-methoxy-2H-indazole has documented safety data, including first-aid measures for inhalation exposure, whereas similar data for the target compound remains understudied .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-4-iodo-6-methoxy-1H-indazole?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging halogenation and functional group transformations. For example:

- Iodination : A key step is the introduction of the iodine substituent via electrophilic substitution or transition metal-catalyzed coupling reactions. Similar protocols for iodinated indazoles (e.g., 3-Iodo-4-methyl-1H-indazole) use Pd-catalyzed cross-coupling under controlled conditions .

- Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) are critical for isolating high-purity products .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths and angles, particularly for the indazole core and substituents (e.g., hydroxy, iodo groups). Crystallographic studies on analogous compounds (e.g., 4-Fluoro-3-hydroxy-6-methoxyindazole) reveal hydrogen bonding patterns influencing stability .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC) to differentiate methoxy (δ ~3.8 ppm) and hydroxy protons (δ ~10-12 ppm).

- HRMS : Confirm molecular formula (e.g., C8H7IN2O2) .

Q. What are the recommended solubility and storage conditions?

Methodological Answer:

- Solubility : Best in polar aprotic solvents (DMSO, DMF) due to the hydroxy and methoxy groups. For biological assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in buffer .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent iododehydrohalogenation or oxidation .

Advanced Research Questions

Q. How does the iodo substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom enhances electrophilicity, making it a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) for aryl-aryl bond formation.

- Reaction Optimization : Use anhydrous conditions (THF, reflux) and degas solvents to prevent side reactions. Studies on 3-Iodo-4-methyl-1H-indazole show >80% yield under optimized protocols .

Q. What is the compound’s role in enzyme inhibition studies?

Methodological Answer:

- Target Identification : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays. The indazole core mimics ATP-binding motifs.

- IC50 Determination : Perform dose-response curves (0.1–100 µM) in triplicate. For example, methyl-substituted indazoles show IC50 values <1 µM in kinase inhibition .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature).

- Structural Analogues : Compare with derivatives (e.g., 4-Fluoro-6-iodo-1H-indazole) to isolate substituent effects. For instance, methoxy groups may reduce cytotoxicity compared to nitro substituents .

- Meta-Analysis : Use databases like PubChem or ChEMBL to aggregate and cross-validate bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.